molecular formula C7H5N3O B13701107 3-Oxo-3-(pyrazin-2-yl)propanenitrile

3-Oxo-3-(pyrazin-2-yl)propanenitrile

Cat. No.: B13701107
M. Wt: 147.13 g/mol
InChI Key: DQEIHFXGXDQFEZ-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyrazin-2-yl)propanenitrile is a chemical compound with the molecular formula C7H5N3O It is characterized by the presence of a pyrazine ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile typically involves the reaction of pyrazine derivatives with acetonitrile under specific conditions. One common method includes the use of sodium hydride (NaH) in dioxane as a solvent. The reaction proceeds by adding acetonitrile to a suspension of NaH, followed by the addition of a pyrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrazin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

3-Oxo-3-(pyrazin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrazin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(pyridin-2-yl)propanenitrile
  • 3-Oxo-3-(2-thienyl)propanenitrile
  • 3-Oxo-3-(piperidin-1-yl)propanenitrile

Uniqueness

3-Oxo-3-(pyrazin-2-yl)propanenitrile is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-oxo-3-pyrazin-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEIHFXGXDQFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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